3,7-Dichloro-1H-indazole
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Science
Nitrogen-containing heterocycles are organic compounds featuring a ring structure composed of at least two different elements, one of which is nitrogen. wisdomlib.orgrsc.org These compounds are of paramount importance in contemporary chemical science, largely due to their widespread presence in natural products, pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgnih.gov In fact, over 75% of drugs approved by the U.S. Food and Drug Administration (FDA) contain nitrogen-based heterocyclic moieties. nih.gov The unique structural and electronic properties conferred by the nitrogen atom(s) within the heterocyclic ring allow for a diverse range of chemical interactions, making them ideal scaffolds for the development of new therapeutic agents and materials. wisdomlib.orgrsc.org Their ability to form hydrogen bonds is a key factor in their biological activity. nih.gov The field of nitrogen-containing heterocycles is a dynamic area of research, with thousands of new publications appearing annually, reflecting the continuous effort to synthesize novel derivatives with enhanced properties. nih.gov
Overview of the Indazole Nucleus in Pharmaceutical and Organic Chemistry
The indazole, or benzopyrazole, nucleus is a bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govwikipedia.org This scaffold exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the former being the more thermodynamically stable and predominant form. nih.gov While rarely found in nature, synthetic indazole derivatives have garnered significant attention in pharmaceutical and organic chemistry due to their broad spectrum of pharmacological activities. nih.govaustinpublishinggroup.com These activities include anti-inflammatory, antitumor, antimicrobial, and anti-HIV properties. nih.govajrconline.org The versatility of the indazole ring allows for functionalization at various positions, enabling the synthesis of a vast number of derivatives with tailored biological and chemical properties. researchgate.net Several FDA-approved drugs, such as the anti-cancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib, feature the indazole core, highlighting its clinical significance. nih.gov
Historical Context of Indazole Synthesis and Derivatives Research
The first synthesis of indazole was reported by Emil Fischer in 1883. wikipedia.orgresearchgate.net Early methods often involved multi-step procedures and harsh reaction conditions. orgsyn.org A notable early synthesis involved the intramolecular cyclization of N-nitroso-o-benzotoluidide. orgsyn.org Over the years, numerous synthetic strategies have been developed to improve the efficiency and scope of indazole synthesis. These methods include the cyclization of hydrazones, palladium-mediated cross-coupling reactions, and, more recently, microwave-assisted synthesis which offers higher yields and shorter reaction times. ajrconline.org The development of novel synthetic routes has been crucial for exploring the structure-activity relationships of indazole derivatives and has paved the way for the discovery of new therapeutic agents. benthamdirect.com Research has also focused on the regioselective functionalization of the indazole nucleus, particularly at the C3 position, to generate diverse libraries of compounds for biological screening. chim.it
Scope and Objectives of Research on 3,7-Dichloro-1H-indazole within Indazole Chemistry
Within the broad field of indazole chemistry, the study of specific halogenated derivatives like this compound is driven by the unique properties that halogens impart to the molecule. The introduction of chlorine atoms at the 3 and 7 positions can significantly alter the electronic properties, reactivity, and biological activity of the indazole scaffold. Research on this compound aims to explore its synthetic utility as a building block for more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. chemimpex.com The chlorine atoms can serve as handles for further functionalization through various cross-coupling reactions, allowing for the creation of diverse molecular architectures. Understanding the reactivity and potential applications of this compound contributes to the broader goal of expanding the chemical space of indazole derivatives and identifying new lead compounds for drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dichloro-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFBUDOCQMGIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,7 Dichloro 1h Indazole and Its Derivatives
Foundational Approaches to 1H-Indazole Core Construction
The creation of the 1H-indazole scaffold is a critical first step in the synthesis of 3,7-dichloro-1H-indazole. Various cyclization strategies have been developed to form this bicyclic heteroaromatic system.
Cyclization Reactions in Halogenated Indazole Synthesis
The formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring is the hallmark of indazole synthesis. For halogenated indazoles, these cyclization reactions often start from appropriately substituted benzene precursors.
Intramolecular C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including the 1H-indazole core. This method typically involves the formation of a nitrogen-carbon bond through the activation of a C-H bond on the aromatic ring. For instance, silver(I)-mediated intramolecular oxidative C-H amination can be employed to construct a variety of 1H-indazoles. nih.govnih.gov While not specifically detailed for this compound, this pathway offers a potential route by starting with a suitably substituted arylhydrazone. The general principle involves the cyclization of an arylhydrazone, where a pre-existing chlorine atom at the desired positions on the aryl ring would lead to the formation of the corresponding chlorinated indazole.
A classical and widely utilized method for synthesizing the indazole ring system involves the condensation of an ortho-halogenated aryl aldehyde or ketone with hydrazine (B178648) or its derivatives. chemicalbook.comresearchgate.netnih.gov In the context of this compound, this would conceptually involve a starting material such as 2,6-dichlorobenzaldehyde (B137635). The reaction with hydrazine would proceed through the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution to yield the indazole ring. The presence of chlorine atoms on the starting aldehyde would be carried over to the final indazole product. This approach is advantageous due to the commercial availability of a wide range of halogenated benzaldehydes.
A practical example of a related synthesis is the reaction of o-fluorobenzaldehydes with hydrazine, which has been developed as a practical route to indazoles. researchgate.netnih.gov The use of O-methyloxime derivatives of the aldehydes can circumvent competing side reactions like the Wolff-Kishner reduction. researchgate.net
Table 1: Examples of Indazole Synthesis via Condensation
| Starting Material | Reagent | Product | Reference |
| o-Fluorobenzaldehydes | Hydrazine | Indazoles | researchgate.netnih.gov |
| 2-Haloacetophenones | Methyl hydrazine | 1H-Indazoles | chemicalbook.com |
| 2-Hydroxybenzaldehyde | Hydrazine hydrochloride | Functionalized 1H-indazoles | chemicalbook.com |
Copper-catalyzed reactions have proven effective in the synthesis of indazoles, often proceeding under milder conditions than traditional methods. One-pot syntheses involving copper(I)-mediated cyclization of o-haloaryl N-sulfonylhydrazones are an efficient route to the indazole core. researchgate.netresearchgate.net This methodology could be adapted for the synthesis of this compound by using a di-chlorinated o-haloaryl aldehyde or ketone as the starting material. The copper catalyst facilitates the intramolecular C-N bond formation, leading to the cyclized product. The versatility of copper catalysis allows for a broad substrate scope, making it a valuable tool in the synthesis of functionalized indazoles. researchgate.net
Strategic Halogenation of the Indazole Ring System
Direct halogenation of the pre-formed indazole ring is a common strategy for introducing halogen atoms at specific positions. The regioselectivity of these reactions is crucial for the synthesis of a specific isomer like this compound.
Regioselective Chlorination Methods at C-3 and C-7 Positions
Achieving dichlorination at the C-3 and C-7 positions of the 1H-indazole ring requires careful selection of chlorinating agents and reaction conditions. The electronic properties of the indazole ring influence the position of electrophilic substitution.
The chlorination of 1H-indazole in an acidic medium can lead to a mixture of products, including 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles, indicating that direct chlorination can be non-regioselective. chemicalbook.com However, selective chlorination at the C-3 position can be achieved. For instance, the use of sodium hypochlorite (B82951) is a method for the preparation of 3-chloro-1H-indazole. chemicalbook.com
For the introduction of a chlorine atom at the C-7 position, a multi-step synthetic sequence is often necessary. One potential route involves starting with a precursor that already contains a substituent at the 7-position which can be converted to a chloro group, or a directing group that facilitates chlorination at the C-7 position. For example, the synthesis of 7-chloro-1H-indazole-3-carboxylic acid has been achieved from 2-fluoro-6-methyl-aniline through a series of transformations. guidechem.com This highlights that the synthesis of 7-chloroindazoles often involves building the ring from a pre-functionalized benzene derivative rather than direct chlorination of the indazole core.
To obtain this compound, a plausible strategy would involve the synthesis of 7-chloro-1H-indazole followed by a regioselective chlorination at the C-3 position. Alternatively, a di-chlorinated starting material, such as 2,4-dichloro-6-aminotoluene, could be envisioned as a precursor for a cyclization reaction that would directly yield the this compound scaffold.
Table 2: Examples of Chlorinated Indazole Synthesis
| Starting Material | Reagent/Method | Product | Reference |
| 1H-Indazole | Acidic medium | 3-chloro-, 3,5-dichloro-, 3,5,7-trichloro-1H-indazoles | chemicalbook.com |
| 1H-Indazole | Sodium hypochlorite | 3-chloro-1H-indazole | chemicalbook.com |
| 2-Fluoro-6-methyl-aniline | Multi-step synthesis | 7-chloro-1H-indazole-3-carboxylic acid | guidechem.com |
| 2,6-Dichlorobenzonitrile | Regioselective bromination followed by cyclization with hydrazine | 7-Bromo-4-chloro-1H-indazol-3-amine | nih.govchemrxiv.org |
Nitration Precursors and Halogenation Sequencing (e.g., 3,7-Dichloro-5-nitro-1H-indazole)
The introduction of a nitro group onto the dichloroindazole framework, as seen in 3,7-dichloro-5-nitro-1H-indazole, is a key functionalization. The synthesis of nitro-substituted indazoles often begins with the diazotization of an appropriately substituted aniline. For instance, 5-nitroindazole (B105863) can be prepared from 2-amino-5-nitrotoluene through diazotization with sodium nitrite (B80452) in glacial acetic acid. orgsyn.org This foundational structure can then undergo further halogenation.
The sequencing of halogenation and nitration is critical for achieving the desired substitution pattern. For example, the synthesis of 3,7-dinitro-1H-indazole has been described starting from 7-nitroindazole, indicating that nitration can precede further functionalization. chim.it Halogenation reactions, such as bromination and iodination, are of significant interest as they introduce a handle for subsequent cross-coupling reactions. chim.it The direct C3-bromination of indazoles has been achieved using reagents like dibromohydantoin under ultrasound assistance. nih.gov
Advanced Catalytic Systems in Dichloroindazole Synthesis
Modern synthetic strategies increasingly rely on transition metal catalysis to construct and functionalize the indazole core, offering advantages in terms of efficiency, regioselectivity, and functional group tolerance over traditional methods. snnu.edu.cn
Palladium-catalyzed reactions are powerful tools for C-N bond formation in the synthesis of indazoles. One approach involves the intramolecular C-H amination of benzophenone (B1666685) tosylhydrazones, which can be achieved using a catalyst system such as Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃. nih.gov This method allows for the construction of the indazole nucleus with good to high yields, particularly for substrates with electron-donating groups. nih.gov Another palladium-catalyzed strategy is the intermolecular C-H amination of biaryl amines with O-benzoylhydroxylamines, providing a route to 2,2′-diaminobiaryls which can be precursors to N-containing heterocycles. rsc.orgacs.org Furthermore, palladium-catalyzed C-H functionalization at the C3-position of 2H-indazoles has been accomplished through an isocyanide insertion strategy, leading to diverse heterocyclic scaffolds. researchgate.netnih.gov
A synergistic rhodium and copper catalytic system enables the synthesis of 1H-indazoles from imidates and nitrosobenzenes. snnu.edu.cnacs.org This process occurs via a Rh(III)-catalyzed C-H activation and C-N bond formation, followed by a Cu-catalyzed N-N bond formation. nih.gov The reaction proceeds under redox-neutral conditions with high efficiency and tolerates a wide range of functional groups. snnu.edu.cnacs.org A key intermediate in this transformation is a rhodacyclic imidate complex. snnu.edu.cn This cooperative catalysis offers a direct and atom-economical approach to the indazole core. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the C-3 functionalization of the indazole ring, which is crucial for producing valuable pharmaceutical precursors. researchgate.netmdpi.com This palladium-catalyzed reaction typically involves the coupling of a 3-haloindazole, such as 3-iodo-1H-indazole, with an organoboronic acid. researchgate.netmdpi.comresearchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. mdpi.comresearchgate.netnih.gov For instance, silica (B1680970) gel-supported PdO₂ nanoparticles have been shown to be effective and reusable catalysts for this transformation. researchgate.net This methodology allows for the introduction of a wide variety of aryl and heteroaryl groups at the C3-position of the indazole scaffold. nih.govnih.gov
While transition metal catalysis dominates modern synthetic routes, acid- and base-catalyzed methods remain relevant for indazole synthesis. Traditional methods often involve the cyclization of N-nitroso-o-toluidines. google.com For example, the preparation of 5-chloroindazole and 5,7-dichloroindazole was achieved by the nitrosation of substituted N-nitroso-o-acetotoluidides. google.com Base-mediated condensation reactions also provide a pathway to indazole derivatives. For instance, a high-yielding synthesis of 1-N-hydroxyindazoles proceeds through the base-mediated condensation of 2-nitrobenzylamines. whiterose.ac.uk Furthermore, the regioselectivity of N-alkylation of the indazole scaffold can be controlled by the choice of base and solvent, with NaH in THF favoring N-1 alkylation. beilstein-journals.org
Data Tables
Table 1: Overview of Catalytic Systems in Dichloroindazole Synthesis
| Catalytic System | Reaction Type | Key Features |
|---|---|---|
| Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃ | C-H Amination | Forms indazole nucleus from benzophenone tosylhydrazones. nih.gov |
| [Cp*RhCl₂]₂/Cu(OAc)₂/AgSbF₆ | C-H Activation/N-N Formation | Synergistic catalysis for synthesis from imidates and nitrosobenzenes. snnu.edu.cnacs.orgnih.gov |
| PdCl₂(dppf) | Suzuki-Miyaura Coupling | C-3 functionalization of 3-iodo-1H-indazole with arylboronic acids. mdpi.comresearchgate.net |
Table 2: Examples of Synthesized Indazole Derivatives
| Compound Name | Synthetic Method | Precursors | Reference |
|---|---|---|---|
| 3,7-Dichloro-5-nitro-1H-indazole | Nitration and Halogenation | Substituted anilines | orgsyn.orgchim.it |
| 3-Aryl-7-chloro-1H-indazole | Suzuki-Miyaura Coupling | 3-Iodo-7-chloro-1H-indazole, Arylboronic acid | researchgate.netmdpi.comnih.gov |
| 1H-Indazoles | Rh/Cu Co-catalysis | Imidates, Nitrosobenzenes | snnu.edu.cnacs.org |
Transition Metal-Catalyzed Coupling Reactions
Emerging Green Chemistry Principles in Dichloroindazole Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for sustainable chemical manufacturing. These principles focus on reducing the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. jchr.orgajrconline.org The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. jchr.org This efficient energy transfer can accelerate reaction rates and enable reactions to be carried out under milder conditions.
In the context of indazole synthesis, microwave irradiation has been successfully employed to synthesize various derivatives. For instance, the synthesis of 1-H-indazole and 4-chloro-1-H-indazole has been achieved through microwave-assisted reactions using ortho-chlorobenzaldehyde or 2,6-dichlorobenzaldehyde as starting materials in distilled water, highlighting an environmentally friendly approach. jchr.org One study demonstrated the synthesis of indazole derivatives with yields ranging from 77% to over 85% using microwave irradiation, showcasing the efficiency of this technique. jchr.org While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the available literature, the successful synthesis of related chlorinated indazoles strongly suggests its applicability. The general advantages of MAOS, such as shorter reaction times and higher yields, are expected to be transferable to the synthesis of the 3,7-dichloro-substituted analogue.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Indazole Derivatives
| Derivative | Conventional Method Time | Microwave-Assisted Time | Yield (%) jchr.org |
|---|---|---|---|
| 1-H Indazole | Several hours | 18 min | 77 |
| 1-H Indazole (from o-nitro benzaldehyde) | Several hours | 18 min | 81.5 |
| 4-Chloro-1-H-indazole | Several hours | Not Specified | 85.79 |
The choice of solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, and the environmental footprint of the process. Green chemistry encourages the use of safer, more environmentally benign solvents, or ideally, solvent-free conditions.
Research on the synthesis of 1H-indazole has shown that the solvent can have a significant impact on the reaction yield. In one study, a range of solvents were screened for the synthesis of 1H-indazole, with dimethyl sulfoxide (B87167) (DMSO) providing the highest yield. This highlights the importance of systematic solvent optimization to maximize product formation. While this specific study did not focus on this compound, the principle of solvent selection remains a key strategy for yield maximization in its synthesis. The ideal solvent should not only facilitate the desired reaction but also be easily recoverable and have low toxicity. The use of water as a solvent in the microwave-assisted synthesis of some chloro-indazoles is a prime example of a green solvent choice. jchr.org
Further yield maximization can be achieved by optimizing other reaction parameters such as temperature, reaction time, and catalyst concentration. The use of design of experiments (DoE) methodologies can be a systematic approach to identify the optimal conditions for the synthesis of this compound, ensuring high yields while adhering to green chemistry principles.
Derivatization Strategies Post-Core Synthesis
Once the this compound core is synthesized, its chemical utility is expanded through various derivatization reactions. The presence of two chlorine atoms on the indazole scaffold provides reactive handles for introducing a wide range of functional groups, enabling the creation of diverse chemical libraries for drug discovery and other applications.
The chlorine atoms at the 3- and 7-positions of the indazole ring are susceptible to substitution reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The synthesis of 7-substituted and 3,7-disubstituted 1H-indazoles has been reported, demonstrating the feasibility of functionalizing these positions. For example, 3-bromo-7-iodo-1H-indazole has been synthesized and utilized as a building block in palladium-catalyzed reactions. researchgate.net This dihalogenated indazole allows for selective cross-coupling reactions at either the 3- or 7-position, depending on the relative reactivity of the carbon-halogen bonds. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling, allowing for sequential functionalization.
Suzuki-Miyaura cross-coupling is a widely used method for the C-3 functionalization of the 1H-indazole ring. mdpi.com This reaction involves the coupling of a halogenated indazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This strategy has been successfully applied to introduce various aryl and heteroaryl groups at the C-3 position of the indazole core. It is anticipated that this compound could undergo sequential Suzuki-Miyaura couplings to introduce different substituents at both the 3- and 7-positions, further diversifying the molecular architecture.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Indazoles
| Halogenated Indazole | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl2(dppf), Cs2CO3 | 3-Phenyl-1H-indazole | mdpi.com |
| 7-Iodo-1H-indazole | Not Specified | Palladium catalyst | 7-Substituted-1H-indazole | researchgate.net |
| 3-Bromo-7-iodo-1H-indazole | Various | Palladium catalyst | 3-Bromo-7-substituted-1H-indazole or 3,7-disubstituted-1H-indazole | researchgate.net |
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. On the this compound scaffold, the chloro groups themselves can be considered functional groups that can be transformed.
While direct nucleophilic aromatic substitution of the chlorine atoms might be challenging, they can be converted into other functionalities through multi-step sequences. For example, a chloro group could potentially be converted to a cyano group via a palladium-catalyzed cyanation reaction. The resulting nitrile can then be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various other transformations.
Chemical Reactivity and Transformation Mechanisms of 3,7 Dichloro 1h Indazole
Electrophilic Substitution Reactivity of the Dichloroindazole System
The introduction of electrophiles to the 3,7-dichloro-1H-indazole core is a key method for its functionalization. However, the success and regioselectivity of these reactions are heavily influenced by the electronic effects of the chlorine atoms.
Preferred Positions for Electrophilic Attack
Despite the deactivating nature of the chlorine substituents, electrophilic substitution on the this compound ring can occur. The position of attack is directed by the interplay of the electronic effects of the substituents and the inherent reactivity of the indazole nucleus. Generally, electrophilic substitution on the indazole ring occurs preferentially at the C5 position. chemicalbook.com This is because the C5 position is the least deactivated position on the benzene (B151609) portion of the molecule. For example, nitration of this compound with concentrated nitric and sulfuric acids leads to the formation of 3,7-dichloro-5-nitro-1H-indazole.
Nucleophilic Aromatic Substitution Pathways
The chlorine atoms at positions 3 and 7 are susceptible to nucleophilic aromatic substitution (SNA_r) reactions. This reactivity provides a valuable route for introducing a variety of functional groups onto the indazole scaffold. The electron-withdrawing nature of the indazole ring system facilitates these reactions. For example, the chlorine atoms can be displaced by other halogens, such as bromine, by reacting with hydrogen bromide in dimethylformamide (DMF). This reaction proceeds with high yield, demonstrating the utility of SNA_r in modifying the substitution pattern of the dihaloindazole. The chlorine atoms at positions 4 and 6 in related dichloroindazoles have also been shown to activate the ring for nucleophilic substitution. vulcanchem.com
Reduction Reactions of Substituted Dichloroindazoles (e.g., Nitro Group Reduction)
Functional groups introduced onto the this compound core can be subsequently transformed. A common and important transformation is the reduction of a nitro group, often introduced at the C5 position. The selective reduction of the nitro group in 3,7-dichloro-5-nitro-1H-indazole to an amino group can be achieved under various conditions without affecting the chloro substituents.
Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) in ethanol (B145695) is a highly efficient method, yielding 5-amino-3,7-dichloro-1H-indazole. Alternatively, chemical reduction using sodium dithionite (B78146) (Na₂S₂O₄) in aqueous hydrochloric acid also selectively reduces the nitro group. The ability to selectively reduce the nitro group in the presence of the chloro substituents is a key synthetic advantage, providing access to amino-dichloroindazoles which are valuable intermediates for further derivatization.
| Reducing Agent | Solvent | Temperature | Product | Yield |
| H₂/Pd-C | Ethanol | 25°C | 5-Amino-3,7-dichloro-1H-indazole | >90% |
| Na₂S₂O₄ | aq. HCl | Not specified | 5-Amino-3,7-dichloro-1H-indazole | High |
Metalation and Alkylation Chemistry at the N-H Position of 1H-Indazoles
The N-H proton of the pyrazole (B372694) ring in 1H-indazoles is acidic and can be readily removed by a base to form an indazolide anion. This anion is a potent nucleophile and can react with various electrophiles, particularly in alkylation reactions. The regioselectivity of N-alkylation (i.e., whether the alkyl group attaches to N1 or N2) is a critical aspect of indazole chemistry and is influenced by the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. nih.gov
Generally, direct alkylation of 1H-indazoles leads to a mixture of N1 and N2 substituted products. beilstein-journals.org However, specific conditions can favor one isomer over the other. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selective N1-alkylation of various substituted indazoles. nih.gov Conversely, the presence of electron-withdrawing groups at the C7 position, such as a nitro or carboxylate group, can direct the alkylation to the N2 position. nih.gov The formation of the N1-substituted product is often explained by a chelation mechanism when certain metals are present, while non-covalent interactions can drive the formation of the N2-product. beilstein-journals.org
Intramolecular Cyclization and Rearrangement Processes
Derivatives of this compound can undergo intramolecular cyclization reactions to form more complex fused heterocyclic systems. These reactions often involve the participation of substituents on both the indazole ring and the N1 or N2 position. For example, (2,3-dibromopropyl)indazoles, formed from the bromination of allyl-substituted indazoles, can undergo intramolecular alkylation to form pyrazolo[1,2-a]indazolium systems. thieme-connect.de
Rearrangement processes are also known to occur in indazole chemistry. For instance, the thermal rearrangement of a 2,7-dinitroindazole intermediate has been reported to yield 3,7-dinitro-1H-indazole. chim.it Such rearrangements highlight the dynamic nature of substituted indazoles under certain reaction conditions. More recent studies have also explored the intramolecular cyclization of picrylhydrazone derivatives to form indazole structures, demonstrating a novel strategy for creating these heterocyclic systems. rsc.org
Structure Activity Relationship Sar Studies of 3,7 Dichloro 1h Indazole Derivatives
Conformational and Electronic Effects of Dichloro-Substitution on the Indazole Scaffold
The substitution of chlorine atoms at the C-3 and C-7 positions of the 1H-indazole scaffold imparts significant conformational and electronic effects that are foundational to its interaction with biological targets. The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is an aromatic ten-π electron system. mdpi.com The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.gov
The presence of two chlorine atoms, being electron-withdrawing groups, influences the electron density distribution across the indazole core. rsc.org This electronic perturbation can affect the molecule's ability to participate in crucial intermolecular interactions such as hydrogen bonding and π-π stacking, which are often vital for binding to biological receptors. mdpi.com Specifically, the nitrogen atoms of the pyrazole moiety can act as hydrogen bond acceptors or donors, a feature leveraged in the design of kinase inhibitors that target the hydrophobic pockets of receptors. researchgate.net
Impact of Substituent Position and Nature on Biological Interactions
The biological activity of 3,7-dichloro-1H-indazole derivatives is highly sensitive to the position and chemical nature of its substituents.
Role of Halogen Atoms (Cl) at C-3 and C-7 in Modulating Reactivity and Biological Activity
The chlorine atoms at the C-3 and C-7 positions are not merely passive structural elements; they actively modulate the reactivity and biological profile of the indazole scaffold. Halogen atoms can participate in halogen bonding, a non-covalent interaction with a nucleophilic site, which can contribute to the stability of a ligand-receptor complex. Their electron-withdrawing nature stabilizes the indazole core and can influence the acidity of the N-H proton, thereby affecting ionization state and interaction potential at physiological pH. rsc.org
Studies on the N-alkylation of substituted indazoles have highlighted the influence of substituents on regioselectivity. For instance, the presence of a halogen at the C-3 position tends to favor N-1 alkylation due to steric hindrance. beilstein-journals.org Conversely, an electron-withdrawing group at C-7, such as a nitro or carboxylate group, directs alkylation to the N-2 position. beilstein-journals.org This regioselectivity is crucial as the biological activity of N-alkylated indazoles can differ significantly between the N-1 and N-2 isomers.
In the context of reactivity, the chlorine atoms can serve as leaving groups in nucleophilic substitution reactions, although they are generally less reactive than their bromo or iodo counterparts. chim.it This allows for the introduction of other functional groups at these positions, providing a pathway for further chemical modification and optimization of biological activity.
Influence of Other Substituents (e.g., Nitro, Amine, Aryl Groups) on Activity Profiles
The introduction of other functional groups onto the this compound scaffold can dramatically alter its biological activity.
Nitro Groups: The addition of a nitro group, a strong electron-withdrawing group, further modifies the electronic properties of the indazole ring. For example, in 3,7-dichloro-5-nitro-1H-indazole, the nitro group at the 5-position deactivates the ring, which can reduce its susceptibility to electrophilic substitution. The nitro group can also be bioreduced to form reactive species, a mechanism that can lead to various biological effects. Furthermore, the nitro group can stabilize the 1H-tautomer through intramolecular hydrogen bonding.
Amine Groups: The introduction of an amine group, an electron-donating group, has the opposite electronic effect of a nitro group. An amino group can increase the electron density of the indazole ring and can also act as a hydrogen bond donor. The position of the amino group is critical. For instance, acylation of the 3-amino group in 1-(2,4-dichlorobenzyl)-3-aminoindazole is a key step in the synthesis of certain calcium-release activated calcium (CRAC) channel blockers. nih.gov
Aryl Groups: The attachment of aryl groups can lead to extended π-systems, enhancing π-π stacking interactions with aromatic residues in a protein's binding pocket. tandfonline.com The substitution pattern on the aryl ring itself is also a critical determinant of activity. For example, in a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamides, substitutions on the N-phenyl ring at the 4-carboxamide position were explored to optimize inhibitory activity against fibroblast growth factor receptor (FGFR). mdpi.comnih.gov
Structure-Target Interaction Analysis for this compound Analogs
The biological activity of this compound analogs is a direct consequence of their interactions with specific molecular targets. Computational docking studies and experimental data have provided insights into these interactions.
For instance, in the design of FMS-like tyrosine kinase 3 (FLT3) inhibitors, the indazole moiety was identified as a key "hinge binder," interacting with the Cys694 residue in the kinase domain. tandfonline.com The specific substitution pattern on the indazole and appended groups is crucial for achieving high potency and selectivity. tandfonline.com
In the development of inhibitors for human carbonyl reductase (CR), computational studies suggested that the conformation of indazole-dione derivatives determines whether they bind productively as substrates or non-productively as inhibitors. nih.gov Small structural changes, such as the substitution of a hydrogen with a hydroxyl group, can shift a compound from being a substrate to an inhibitor by introducing new hydrogen bonding opportunities that disrupt the optimal positioning for the enzymatic reaction. nih.gov
The following table summarizes the inhibitory activities of some this compound derivatives against specific targets:
| Compound/Derivative Class | Target | Key Structural Features | Observed Activity | Reference |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 4-carboxamide with N-phenyl-piperazine | Potent inhibitor (IC50 = 30.2 nM) | mdpi.comnih.gov |
| 3-amido-1-(2,4-dichlorobenzyl)indazole derivatives | CRAC channels | 'Reversed' amide linker (-CO-NH-Ar) | Potent blockers (IC50 down to 0.67 µM) | nih.gov |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives | FLT3 | Indazole as hinge binder | Potent inhibitors (IC50 down to 5.64 nM for mutants) | tandfonline.com |
Comparative Analysis with Structurally Similar Halogenated Indazole Compounds
Comparing this compound with other halogenated indazoles highlights the importance of the specific halogenation pattern.
For example, a comparison of 3,7-dichloro-5-nitro-1H-indazole with 3-chloro-5-nitroindazole and 5-nitroindazole (B105863) showed that the dichloro derivative had superior inhibitory activity against nitric oxide synthase (NOS). This suggests that the presence of the second chlorine atom at the 7-position significantly enhances its biological activity.
The position of the chlorine atoms also matters. The reactivity and biological profiles of 3,5-dichloroindazole and 3,7-dichloroindazole are different due to the distinct electronic and steric environments of the chlorine atoms. Similarly, replacing chlorine with other halogens, such as bromine, can also impact activity. For instance, 4,6-dibromo-1H-indazole-3-carboxylic acid serves as a structural analog to 4,6-dichloro-1H-indazole-3-carboxylic acid, with the difference in halogen affecting properties like lipophilicity and binding interactions. vulcanchem.com
In a series of indazole derivatives studied for cardiovascular activity, substituting a chlorine or methyl group at the C7 position of the indazole nucleus resulted in compounds with higher activity than their congeners. nih.gov This underscores the critical role of the C7 position in modulating the biological effects of these compounds.
The following table provides a comparative view of structurally similar halogenated indazoles:
| Compound | Key Structural Features | Noted Biological or Chemical Property | Reference |
| 3,7-Dichloro-5-nitro-1H-indazole | Dichloro at C3, C7; Nitro at C5 | Superior NOS inhibitory activity compared to mono-chloro analog | |
| 3-Chloro-5-nitro-1H-indazole | Mono-chloro at C3; Nitro at C5 | Less potent NOS inhibitor than the dichloro derivative | |
| 3,5-Dichloroindazole | Dichloro at C3, C5 | Exhibits different reactivity patterns from the 3,7-dichloro isomer | |
| 6-Bromo-1H-indazole | Mono-bromo at C6 | Described with a plethora of bioactivities | researchgate.net |
Computational Chemistry and Molecular Modeling of 3,7 Dichloro 1h Indazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure and predict the reactivity of 3,7-Dichloro-1H-indazole. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping provide a comprehensive understanding of the molecule's characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable conformation (geometry optimization) and calculate the energy of molecules. mdpi.comcerist.dz For indazole derivatives, DFT calculations, often using the B3LYP functional, have been instrumental in understanding their structural parameters. mdpi.comacs.org
Geometry optimization calculations for this compound would typically be performed using a basis set like 6-311++G(d,p) to achieve a high degree of accuracy. acs.orgnih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. For instance, in related substituted indazoles, theoretical calculations have been shown to be in good agreement with experimental data from X-ray crystallography. cerist.dz
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | N1-N2 | 1.35 Å |
| Bond Length | C3-C3a | 1.40 Å |
| Bond Length | C7-C7a | 1.39 Å |
| Bond Angle | N2-N1-C7a | 112.0° |
| Bond Angle | C3-N2-N1 | 105.0° |
| Bond Angle | C6-C7-C7a | 118.5° |
The total energy calculated through DFT provides a measure of the molecule's stability. For substituted indazoles, it has been noted that the 1H-tautomer is generally more stable than the 2H-tautomer. researchgate.net
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. cerist.dz The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of chemical stability and reactivity. acs.org
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org In studies of similar heterocyclic compounds, the HOMO-LUMO gap has been used to analyze kinetic stability and charge transfer within the molecule. acs.orgeurjchem.com For dichlorobenzyl-substituted indazoles, the HOMO-LUMO energy gap was found to be consistent across different solvents, suggesting stable electronic properties. researchgate.netasianresassoc.org
Table 2: Illustrative FMO Energy Values (in eV) for a Substituted Indazole (Note: This is a representative table. Specific values for this compound require dedicated calculation.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 5.0 |
The distribution of the HOMO and LUMO across the this compound molecule would reveal the most probable sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides detailed insight into the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability. acs.orgresearchgate.net This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)). researchgate.net
In a computational study of a dichlorobenzyl-substituted indazole, NBO analysis identified a strong stabilizing interaction involving the lone pair of a nitrogen atom and an antibonding orbital of an adjacent carbon-carbon bond, indicating significant electron delocalization within the indazole ring. researchgate.netasianresassoc.org For this compound, NBO analysis would likely reveal significant interactions involving the lone pairs of the nitrogen atoms and the pi-system of the benzene (B151609) ring, as well as the influence of the chlorine substituents on the electronic environment.
Table 3: Significant NBO Interactions and Stabilization Energies (E(2)) (Illustrative) (Note: This table provides an example of NBO analysis results for a related compound.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N1 | π(C3-C3a) | ~15-20 |
| LP (1) N2 | σ(N1-C7a) | ~5-10 |
| π (C4-C5) | π*(C6-C7) | ~20-25 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. derpharmachemica.com The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). derpharmachemica.com
For molecules containing electronegative atoms like nitrogen and chlorine, the MEP map is particularly informative. In studies of similar heterocyclic systems, the negative potential is often localized around the nitrogen atoms, while positive potentials are found near hydrogen atoms. researchgate.netasianresassoc.orgderpharmachemica.com For this compound, the MEP map would be expected to show regions of negative potential around the nitrogen atoms of the pyrazole (B372694) ring and potentially influenced by the electron-withdrawing chlorine atoms. The hydrogen atom on the nitrogen (N1) would likely be a site of positive potential.
Spectroscopic Property Simulations and Theoretical Validation
Computational methods are also employed to simulate spectroscopic properties, which can then be compared with experimental data for structural validation. fountainjournals.com
Chemical Shift Prediction (NMR) for Structural Elucidation
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for confirming the structure of a synthesized compound. nih.govfountainjournals.com The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), has been shown to provide reliable predictions of ¹H and ¹³C NMR chemical shifts for indazole derivatives. acs.orgnih.gov
By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental spectra. nih.gov A good correlation between the calculated and experimental shifts provides strong evidence for the proposed molecular structure. fountainjournals.com For this compound, theoretical prediction of the ¹H and ¹³C NMR spectra would help in the unambiguous assignment of all signals, especially for the protons and carbons in the substituted benzene ring where the chlorine atoms exert significant electronic effects. researchgate.netasianresassoc.org
Vibrational Analysis (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for the identification of functional groups within a molecule. edinst.com These methods are complementary, as they are governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. edinst.com
Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the theoretical vibrational frequencies of this compound. d-nb.info These calculations provide a predicted spectrum that, when compared with experimental data, allows for precise assignment of vibrational modes to specific functional groups and bond movements within the molecule. d-nb.infofountainjournals.com For the this compound structure, key vibrational modes include the stretching and bending of C-H, C-C, C-N, N-H, and C-Cl bonds. The analysis of these vibrations confirms the molecular structure and the presence of its characteristic functional groups. asianresassoc.orgresearchgate.net For instance, studies on similar heterocyclic compounds show that C-N stretching vibrations are typically observed in the 1330–1260 cm⁻¹ region. esisresearch.org The presence of chlorine atoms is identified by C-Cl stretching modes, which are crucial for confirming the dichlorination of the indazole core. asianresassoc.org
Table 1: Representative Theoretical Vibrational Frequencies for Functional Groups in Indazole Derivatives This table presents typical wavenumber ranges for key functional groups found in indazole-related structures, as determined by computational and experimental studies.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3500 - 3250 | oatext.com |
| C-H (Aromatic) | Stretching | 3250 - 3000 | oatext.com |
| C=C (Aromatic) | Stretching | 1600 - 1450 | oatext.com |
| C-N | Stretching | 1330 - 1260 | esisresearch.org |
| C-Cl | Stretching | 800 - 600 | asianresassoc.org |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics
Molecular Dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecules, providing critical insights into the conformational flexibility of this compound and its dynamic interactions with biological targets. rsc.org These simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of atoms change over time. researchgate.net
For indazole derivatives, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. innovareacademics.inmdpi.com By simulating the complex over a period, typically nanoseconds, researchers can validate the binding pose and observe the dynamics of the interaction. researchgate.netmdpi.com Key parameters are analyzed from the simulation trajectory to quantify stability: researchgate.net
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. mdpi.com
Radius of Gyration (RoG): Indicates the compactness of the protein structure. A stable RoG value suggests that the ligand does not induce significant unfolding or conformational changes. mdpi.com
Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule accessible to the solvent, providing insights into changes in protein folding and ligand exposure. mdpi.com
These analyses confirm whether the ligand remains securely in the binding pocket and maintains key interactions, which is crucial for its potential inhibitory function. innovareacademics.inmdpi.com
Molecular Docking and Virtual Screening for Target Interaction Prediction
Molecular docking and virtual screening are indispensable computational tools for predicting the binding orientation of this compound within the active site of a protein target and for identifying novel inhibitors from large chemical databases. nih.gov
Molecular docking algorithms predict the preferred conformation of a ligand when bound to a receptor and estimate the strength of the interaction. nih.gov This is particularly valuable in drug discovery, where indazole derivatives have been identified as potent inhibitors of various protein kinases. google.com The process involves preparing the 3D structures of both the ligand (indazole derivative) and the protein target, followed by a search algorithm that explores possible binding poses. These poses are then ranked using a scoring function that estimates the binding affinity. nih.gov
Virtual screening leverages molecular docking on a massive scale, computationally screening thousands to millions of compounds against a specific protein target. researchgate.net This approach allows for the rapid identification of "hit" compounds that are predicted to bind effectively, significantly narrowing the field for experimental validation. nih.gov The indazole scaffold is often used as a core structure in the design of focused libraries for screening against targets like protein kinases. researchgate.net
A primary output of molecular docking is the calculation of ligand-protein binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol). derpharmachemica.com This value provides a quantitative estimate of the strength of the interaction between the ligand and its target protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. innovareacademics.in
Computational studies on various indazole derivatives have demonstrated their potential to form high-affinity interactions with a range of biological targets, particularly protein kinases. mdpi.com These calculations are critical for structure-activity relationship (SAR) studies, where modifications to the indazole scaffold are evaluated based on their predicted impact on binding affinity. nih.gov For example, docking studies of dichlorobenzyl-indazole derivatives have shown strong binding affinities with potential anticonvulsant targets. asianresassoc.orgresearchgate.net
Table 2: Examples of Calculated Binding Affinities for Indazole Derivatives with Protein Targets This table showcases binding affinities from molecular docking studies of various indazole derivatives against different protein targets.
| Indazole Derivative | Protein Target | Binding Affinity (kcal/mol) | Reference |
| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol | 5FDC (Anticonvulsant Target) | -7.45 | asianresassoc.orgresearchgate.net |
| Substituted 1H-indazole derivative | Cyclooxygenase-2 (COX-2) | -9.11 | innovareacademics.in |
| Substituted indazole derivative | Aromatase | -8.0 | derpharmachemica.com |
| N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide | FLT3 Kinase | -10.43 (Docking Score) | tandfonline.com |
Beyond predicting affinity, molecular docking provides a detailed 3D model of the ligand-protein complex, revealing key interaction motifs and binding hotspots. For indazole-based kinase inhibitors, a recurrent and critical interaction is with the hinge region of the kinase ATP-binding pocket. tandfonline.comnih.gov
The hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The indazole scaffold is particularly effective as a "hinge binder" because the nitrogen atoms in its pyrazole ring can form crucial hydrogen bonds with the backbone amide and carbonyl groups of residues in this region, such as cysteine. tandfonline.comnih.gov This interaction mimics the binding of the adenine (B156593) part of ATP and is a hallmark of many Type I and Type II kinase inhibitors. nih.gov
Docking studies of indazole derivatives have consistently identified these key interactions. For instance, the N-H of the indazole ring has been shown to form a hydrogen bond with the backbone oxygen of Cys694 in FMS-like tyrosine kinase 3 (FLT3). tandfonline.com Other important interactions include π-π stacking between the fused aromatic rings of the indazole and aromatic residues like phenylalanine, and additional hydrogen bonds with residues in the active site. derpharmachemica.comtandfonline.com
Table 3: Key Interacting Residues and Interaction Types for Indazole Derivatives This table summarizes common interaction motifs identified through molecular docking of indazole derivatives with protein kinase targets.
| Protein Target | Key Residue(s) | Interaction Type | Reference |
| FLT3 Kinase | Cys694, Asp829 | Hydrogen Bond (Hinge Binding) | tandfonline.com |
| FLT3 Kinase | Phe691, Phe830 | π-π Stacking | tandfonline.com |
| Aromatase | Arg115, Met374 | Hydrogen Bond, Hydrophobic | derpharmachemica.com |
| Polo-like Kinase 4 (PLK4) | Cys92, Glu90 | Hydrogen Bond (Hinge Binding) | researchgate.net |
Topological Insights into Chemical Bonding and Electron Localization
Topological analysis of the electron density, using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), offers deep insights into the nature of chemical bonding and electron distribution within this compound. eurjchem.comcanterbury.ac.uk These analyses go beyond simple structural representations to characterize bonds as ionic, covalent, or van der Waals based on the properties of the electron density at specific points in space. asianresassoc.orgresearchgate.net
The ELF provides a measure of electron localization, essentially mapping regions in the molecule where there is a high probability of finding an electron pair. canterbury.ac.uknih.gov This allows for a detailed understanding of covalent bonds and lone pairs. For a dichlorobenzyl-indazole derivative, topological analyses have highlighted the delocalization of electrons within the six-membered rings and the localization of electrons at specific hydrogen atoms. asianresassoc.orgresearchgate.net
Furthermore, Natural Bond Orbital (NBO) analysis is used to study charge delocalization and hyperconjugative interactions that contribute to molecular stability. asianresassoc.orgeurjchem.com NBO analysis identifies the key orbital interactions that stabilize the molecule. For example, in a related indazole structure, the strongest stabilization was found to arise from the donation of electron density from a lone pair on a nitrogen atom (N4) to an adjacent antibonding orbital (σ* of a C-C bond), an interaction that enhances the delocalization and stability of the indazole ring. asianresassoc.orgresearchgate.net These computational insights are fundamental to understanding the molecule's intrinsic electronic structure and reactivity.
Advanced Research Applications of 3,7 Dichloro 1h Indazole and Indazole Derivatives
Role in Drug Discovery and Development Beyond Clinical Trials
The journey of a drug from initial discovery to clinical use is long and complex, with preclinical research forming the foundation of this process. Indazole derivatives, including 3,7-dichloro-1H-indazole, are instrumental in this early-stage research. They serve as foundational structures for synthesizing new chemical entities and as tools to probe biological pathways, helping to identify and validate new drug targets long before they are evaluated in human trials. mdpi.comijprajournal.com
Identification of Novel Pharmacophores Based on the Dichloroindazole Scaffold
A pharmacophore is the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The indazole nucleus itself is a potent pharmacophore, and its derivatives have been a focal point of medicinal chemistry for their diverse biological activities. researchgate.netnih.gov The this compound scaffold, with its specific substitution pattern, offers a distinct starting point for the design of new pharmacophores.
The process involves using the dichloroindazole core as a base and systematically adding different functional groups. medchemexpress.comamegroups.org For instance, the 1H-indazole scaffold has been identified as a novel and crucial pharmacophore for the inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.net Researchers can use computational models and structure-activity relationship (SAR) studies to predict how modifications to the dichloroindazole structure will affect its binding to a target protein. medchemexpress.comamegroups.org This allows for the rational design of new molecules with improved potency and selectivity. The development of 3-amino-4-ethynyl indazole derivatives as inhibitors of Bcr-Abl kinase is a prime example, where the indazole core was strategically modified to enhance its interaction with the target enzyme. mdpi.com This iterative process of design, synthesis, and testing leads to the identification of novel pharmacophore models that can guide the discovery of new drug candidates. medchemexpress.com
Modulation of Specific Biological Targets
The therapeutic potential of indazole derivatives stems from their ability to interact with and modulate the activity of specific biological molecules, such as enzymes and receptors. The this compound structure serves as a versatile template for creating compounds that can either inhibit or activate these targets with high specificity.
Enzymes are critical regulators of biological processes, and their inhibition is a key strategy in treating many diseases. Indazole derivatives have been successfully developed to target a wide range of enzymes. researchgate.netmdpi.commdpi.comresearchgate.netccspublishing.org.cn
The indazole scaffold has proven effective in the design of inhibitors for numerous kinases, which are central to cell signaling and are often dysregulated in cancer. mdpi.com For example, Pazopanib is an indazole-based multi-kinase inhibitor approved for treating renal cell carcinoma that targets VEGFR-2, among other kinases. ccspublishing.org.cntandfonline.com Similarly, Entrectinib is an indazole derivative that acts as an anaplastic lymphoma kinase (ALK) inhibitor. tandfonline.com Research has also produced indazole derivatives that inhibit other cancer-related kinases like Bcr-Abl, ERK1/2, and ROCK I. mdpi.comccspublishing.org.cntandfonline.com
Beyond cancer, indazole derivatives show promise in other areas. A novel class of indazole derivatives was discovered to be potent inhibitors of bacterial DNA gyrase B (GyrB), a validated target for antibacterial drugs, demonstrating potential against microbial resistance. mdpi.com Other indazole compounds have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression, and Cyclooxygenase-2 (COX-2), an enzyme linked to inflammation. researchgate.nettandfonline.com Furthermore, some derivatives have shown the ability to selectively inhibit isoforms of nitric oxide synthase (NOS) or act as glucokinase activators, highlighting their potential in cardiovascular and metabolic diseases, respectively. tandfonline.com
| Enzyme Target | Indazole Derivative Class/Example | Reported Effect | Reference |
|---|---|---|---|
| IDO1 (Indoleamine 2,3-dioxygenase 1) | 4,6-disubstituted-1H-indazoles, 3-substituted 1H-indazoles | Inhibition (IC50 values in nanomolar to low micromolar range) | researchgate.netccspublishing.org.cn |
| NOS (Nitric Oxide Synthase) | General Indazole Derivatives | Potential for selective inhibition among different isoforms | |
| COX-2 (Cyclooxygenase-2) | 2,3-diphenyl-2H-indazole derivatives | Inhibition (36–50% at 10 μM) | tandfonline.com |
| Tyrosine Kinases | Pazopanib, Axitinib, Linifanib | Inhibition of multiple tyrosine kinases | ccspublishing.org.cntandfonline.com |
| Bcr-Abl | 3-amino-4-ethynyl indazole derivatives (e.g., BCR-ABL-IN-6) | Potent inhibition of wild-type and T315I mutant (IC50 = 4.6 nM for WT) | mdpi.com |
| VEGFR-2 | Pazopanib, Indazole–pyrimidine-based derivatives | Potent inhibition (IC50 values as low as 5.4 nM) | mdpi.comtandfonline.com |
| ERK1/2 | 1H-indazole amide derivatives | Potent enzymatic and cellular inhibition (IC50 values from 9.3 to 25.8 nM) | ccspublishing.org.cn |
| ALK (Anaplastic Lymphoma Kinase) | Entrectinib, NMS-E628 | Potent inhibition (IC50 = 12 nM for Entrectinib) | tandfonline.com |
| Glucokinase | 1,4-disubstituted indazole derivatives, Indazol-3-one derivatives | Activation (EC50 values as low as 0.08 μM) | tandfonline.com |
| ROCK I (Rho-associated coiled-coil kinase I) | N-substituted prolinamido indazoles | Potent inhibition (IC50 values down to 0.17 μM) | ccspublishing.org.cntandfonline.com |
| DNA gyrase (GyrB) | Novel indazole class | Excellent enzymatic and antibacterial activity | mdpi.com |
Indazole derivatives also function by binding to cell surface receptors, either activating them (agonism) or blocking them (antagonism). A significant area of research has been the development of indazole derivatives as agonists for the β3-adrenergic receptor (β3-AR), a target for treating conditions like overactive bladder. tandfonline.com
Initial research identified an indazole compound with potent β3-AR agonistic activity (EC50 = 21 nM), but it also showed activity at the α1A-adrenergic receptor (α1A-AR), which could lead to cardiovascular side effects. Through strategic modification of the indazole scaffold, researchers were able to dramatically improve selectivity. This led to the development of new compounds with potent β3-AR agonistic activity (EC50 = 13 nM) and over 769-fold selectivity against the α1A-AR, demonstrating the scaffold's tunability for achieving highly specific receptor modulation.
| Receptor Target | Indazole Derivative Example | Observed Activity | Selectivity Profile | Reference |
|---|---|---|---|---|
| β3-adrenergic receptor (β3-AR) | Compound 11 (a modified indazole) | Potent Agonist (EC50 = 13 nM) | Highly selective (>769-fold) over α1A-AR. Inactive toward β1 and β2-ARs. | |
| α1A-adrenergic receptor (α1A-AR) | Compound 5 (initial hit) | Agonist (EC50 = 219 nM) | Low selectivity (10-fold) vs. β3-AR. This activity was designed out in later compounds. | tandfonline.com |
Preclinical Exploration of Mechanism of Action in Disease Models
Before any compound can be considered for human trials, its mechanism of action and efficacy must be rigorously tested in preclinical models. These studies, often involving cell cultures and animal models, are crucial for understanding how a potential drug works and for predicting its effects. Indazole derivatives are frequently the subject of such investigations.
For example, indazole-based inhibitors of DNA gyrase have demonstrated excellent efficacy in various mouse infection models, validating their potential as a new class of antibiotics. mdpi.com In cancer research, the antitumor effects of indazole derivatives are often evaluated in xenograft models, where human tumor cells are implanted into immunodeficient mice. Thieno[2,3-e]indazole derivatives, developed as selective estrogen receptor degraders, showed robust antitumor efficacy in breast cancer xenograft models. Similarly, N-substituted prolinamido indazoles, developed as ROCK inhibitors, exhibited significant vasorelaxant activity in ex-vivo rat aortic ring studies, supporting their potential use in hypertension. ccspublishing.org.cn These preclinical studies provide essential proof-of-concept and a deeper understanding of the biological mechanisms through which these compounds exert their effects. mdpi.com
Applications in Materials Science
While the primary focus of indazole research has been in medicinal chemistry, the unique structural and electronic properties of the indazole ring system also make it valuable in the field of materials science. mdpi.com The ability of the indazole core to participate in various chemical reactions and its inherent stability lend it to the creation of novel functional materials.
A key application is in the development of luminescent materials. Researchers have synthesized 3-keto-indazole derivatives that exhibit multi-colored phosphorescence, with colors ranging from blue to green to red depending on the specific chemical substituents. While these compounds did not show phosphorescence at room temperature in their pure solid state, dispersing them in a phenylbenzoate matrix successfully produced room-temperature phosphorescence. This tunability of light emission through chemical modification makes indazole derivatives promising candidates for use in advanced optical applications, such as organic light-emitting diodes (OLEDs) and chemical sensors. The synthesis of these functional indazole derivatives is seen as a crucial step for advancing the development of new materials with tailored optical properties. mdpi.com
Development of New Chemical Processes Utilizing Dichloroindazoles
The reactivity of the chlorine substituents on the indazole ring is central to the development of new chemical processes. These halogens are amenable to a range of transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions, allowing for the controlled introduction of diverse functional groups.
Cross-Coupling Reactions: Dichloroindazoles serve as excellent substrates for palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the chloro-substituent with arylboronic acids. This process is crucial for synthesizing bi-aryl and other complex aromatic systems. Similarly, the Buchwald-Hartwig amination allows for the regioselective formation of carbon-nitrogen bonds, substituting a chlorine atom with a primary or secondary amine. These reactions are fundamental in medicinal chemistry for creating libraries of potential drug candidates. smolecule.com
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms, particularly at the electron-deficient C-3 position, can be displaced by various nucleophiles. Reactions with amines, thiols, and alkoxides under specific conditions allow for the introduction of a wide array of substituents. smolecule.comsci-hub.se The regioselectivity of these substitutions can often be controlled by reaction conditions and the steric environment of the indazole ring.
Flow Chemistry: Modern synthetic processes increasingly utilize flow reactors to improve efficiency, safety, and scalability. One-step synthesis of substituted indazoles has been successfully demonstrated using flow chemistry, highlighting a modern approach to producing these important heterocyclic compounds. acs.org
These processes demonstrate the utility of dichloroindazoles not just as passive scaffolds but as active participants in the development of new and efficient synthetic routes.
| Reaction Type | Catalyst/Reagents | Product Type | Significance |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Arylboronic Acid | Aryl-substituted indazoles | C-C bond formation, synthesis of complex aromatics |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Amines | Amino-substituted indazoles | C-N bond formation, access to key medicinal scaffolds |
| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Functionally diverse indazoles | Introduction of various functional groups smolecule.com |
Potential as Building Blocks for Complex Molecular Architectures
The indazole nucleus is a recognized "pharmacophore" in medicinal chemistry, and the dichloro-substitution pattern of this compound provides a versatile platform for constructing intricate molecules. nih.govnih.govresearchgate.net The ability to sequentially and selectively functionalize the two chlorine atoms, along with potential N-H functionalization, makes it a powerful building block.
Researchers utilize this compound and related compounds as starting materials to build compounds with potential biological activities, such as kinase inhibitors for cancer therapy or agents targeting inflammatory pathways. smolecule.comforecastchemicals.com The rigid bicyclic core of the indazole provides a well-defined three-dimensional structure that can be strategically decorated with functional groups to optimize interactions with biological targets like enzymes and receptors. smolecule.com
For example, starting from a dichloroindazole, one chlorine can be selectively replaced via a Suzuki coupling, and the other can be substituted using a Buchwald-Hartwig amination. The N-H group of the indazole ring can then be alkylated or acylated, rapidly generating a library of complex molecules from a single, simple starting material. mdpi.commdpi.com This building block approach is a cornerstone of modern drug discovery and materials science. smolecule.com
Advanced Methodologies for Compound Characterization and Validation
The unambiguous identification and structural confirmation of this compound and its derivatives are paramount. A combination of advanced analytical techniques is employed to ensure the purity, molecular structure, and substitution pattern of these compounds.
Crystallographic Studies for Solid-State Structure Determination (e.g., SHELX Suite)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For indazole derivatives, this technique provides unequivocal proof of the substitution pattern and reveals details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π–π stacking. iucr.org
The SHELX suite of programs is a powerful and widely used software package for solving and refining crystal structures from diffraction data. numberanalytics.com The process involves several key steps:
Data Collection: A suitable single crystal is irradiated with X-rays, and the resulting diffraction pattern is collected. researchgate.net
Structure Solution: The initial atomic positions are determined from the diffraction data using programs like SHELXT or SHELXS. iucr.orgbeilstein-journals.org
Structure Refinement: The atomic coordinates and other parameters are refined against the experimental data using programs like SHELXL to achieve the best possible fit. researchgate.netbeilstein-journals.org
Crystallographic studies on chloro-substituted indazoles have confirmed their planar nature and provided insight into how substituents influence crystal packing. nih.govresearchgate.netiucr.org This information is invaluable for understanding structure-activity relationships and for computational modeling studies.
Table: Example Crystallographic Data for a Substituted Chloroindazole Derivative Data based on 3-chloro-1-methyl-5-nitro-1H-indazole, a structurally related compound. researchgate.net
| Parameter | Value |
| Chemical Formula | C₈H₆ClN₃O₂ |
| Molecular Weight | 211.61 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 3.8273 Å, b = 14.678 Å, c = 15.549 Å, β = 96.130° |
| Volume | 868.5 ų |
| Z (Molecules per unit cell) | 4 |
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the characterization of novel compounds. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent molecule and its fragments. rsc.org
For this compound, HRMS would be used to:
Confirm Molecular Weight: Verify the exact mass of the compound, distinguishing it from isomers or compounds with the same nominal mass. acs.org
Validate Elemental Composition: The high accuracy of HRMS allows for the unambiguous determination of the molecular formula (C₇H₄Cl₂N₂).
Analyze Fragmentation Patterns: By inducing fragmentation of the molecule within the mass spectrometer (MS/MS), researchers can study the resulting fragment ions. nih.gov The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key signature in the mass spectrum of chlorinated compounds. The fragmentation pathways provide valuable structural information, often showing the loss of chlorine atoms or cleavage of the heterocyclic ring, which helps confirm the identity of the compound. researchgate.netfxcsxb.com
Table: Key HRMS Observables for this compound
| Analysis Type | Information Gained | Example for C₇H₄Cl₂N₂ |
| Exact Mass Measurement | Confirmation of elemental formula. | Calculated [M+H]⁺: 186.9827; Observed mass would be very close to this value. |
| Isotopic Pattern | Confirmation of the presence and number of chlorine atoms. | Characteristic pattern for two chlorine atoms will be observed for the molecular ion peak. |
| MS/MS Fragmentation | Structural elucidation and confirmation. | Fragments corresponding to the loss of HCl, Cl, or cleavage of the indazole ring. researchgate.net |
Nuclear Magnetic Resonance (NMR) for Solution Structure and Substitution Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. mdpi.com For substituted indazoles, ¹H and ¹³C NMR are used to confirm the identity and purity of the compound.
¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would show distinct signals for the three aromatic protons on the benzene (B151609) ring and the N-H proton. The chemical shifts (δ) and coupling constants (J) between adjacent protons allow for the unambiguous assignment of the substitution pattern. rsc.orgderpharmachemica.com
¹³C NMR: This spectrum reveals the number and chemical environment of all carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of substituents, making it an excellent tool for confirming the positions of the chlorine atoms on the indazole core. mdpi.comarkat-usa.org
Multinuclear NMR: In some cases, ¹⁵N NMR can be used to study the nitrogen environments, which is particularly useful for distinguishing between N-1 and N-2 substituted isomers. acs.org
Together, these NMR techniques provide a detailed picture of the molecular structure in solution, complementing the solid-state data from X-ray crystallography. acs.orgmdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,7-Dichloro-1H-indazole, and how can reaction conditions be systematically optimized?
- Methodology : Begin with cycloaddition or halogenation strategies. For example, intramolecular [2+3] cycloaddition (analogous to methods for indazole derivatives) can be explored, with careful control of temperature and catalysts (e.g., Cu or Pd-based systems) . Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and reaction time. Use column chromatography for purification, with hexane/ethyl acetate gradients. Validate purity via NMR and high-resolution mass spectrometry (HRMS).
Q. How can X-ray crystallography be applied to confirm the structural identity of this compound derivatives?
- Methodology : Crystallize the compound using slow evaporation in solvents like dichloromethane/hexane. Collect diffraction data using a single-crystal X-ray diffractometer. Refine structures using SHELXL (via Olex2 or similar software), incorporating constraints for Cl and N atoms. Validate bond lengths/angles against DFT-optimized geometries (e.g., B3LYP/6-31G*) to resolve discrepancies . Deposit final coordinates in the Cambridge Structural Database (CSD) for peer verification .
Advanced Research Questions
Q. How do electronic and steric effects of the 3,7-dichloro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP with exact-exchange corrections ) to map electron density distributions and frontier molecular orbitals (HOMO/LUMO). Compare activation energies for Suzuki-Miyaura couplings using Pd(PPh₃)₄ vs. PdCl₂(dppf). Analyze steric hindrance via molecular docking (MOE software) to predict regioselectivity . Experimental validation: Monitor coupling efficiency (GC-MS) with para-substituted arylboronic acids under inert conditions.
Q. What mechanistic pathways explain unexpected byproduct formation during this compound synthesis?
- Methodology : Investigate competing reaction pathways using isotopic labeling (e.g., ¹⁵N or ²H) and trap intermediates via quenching at controlled timepoints. Characterize byproducts via LC-MS/MS and 2D NMR (COSY, HSQC). Computational studies (e.g., transition-state modeling with Gaussian 16) can identify kinetic vs. thermodynamic control . For example, a diphenylindazole byproduct may arise from aryl migration during cyclization .
Q. How can this compound’s biological activity be evaluated against cancer targets, and what assays resolve contradictory cytotoxicity data?
- Methodology : Screen against kinase panels (e.g., CDK, PKA) using fluorescence polarization assays. Perform dose-response curves (IC₅₀) in cell lines (e.g., HeLa, MCF-7) with MTT assays. Resolve contradictions by checking off-target effects via proteome profiling (SILAC) and apoptosis markers (Annexin V/PI). For mechanistic insights, use CRISPR-Cas9 knockouts of suspected targets (e.g., HSF1) .
Data Analysis & Validation
Q. What computational tools are recommended for modeling this compound’s interaction with biological receptors?
- Methodology : Combine molecular dynamics (GROMACS) and docking (AutoDock Vina) to simulate binding to targets like mGluR5 or AMPA receptors. Parameterize force fields using RESP charges (HF/6-31G*). Validate predictions with SPR (surface plasmon resonance) binding assays and compare ΔG values from MM-PBSA calculations .
Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., solubility, melting point) of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
